2-(2-Cyclopentylethyl)pyrrolidine

Process Chemistry Purification Volatility

2-(2-Cyclopentylethyl)pyrrolidine is a substituted pyrrolidine scaffold (C11H21N, MW 167.29) characterized by a cyclopentylethyl group at the 2-position. The compound is a versatile secondary amine building block, with the hydrochloride salt form (CAS 1421602-09-6) offering enhanced water solubility and stability for aqueous formulations.

Molecular Formula C11H21N
Molecular Weight 167.29 g/mol
Cat. No. B13258213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Cyclopentylethyl)pyrrolidine
Molecular FormulaC11H21N
Molecular Weight167.29 g/mol
Structural Identifiers
SMILESC1CCC(C1)CCC2CCCN2
InChIInChI=1S/C11H21N/c1-2-5-10(4-1)7-8-11-6-3-9-12-11/h10-12H,1-9H2
InChIKeyBJACRYSSJIXZFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Data Sheet: 2-(2-Cyclopentylethyl)pyrrolidine (CAS 383127-37-5) – Core Physicochemical & Sourcing Profile


2-(2-Cyclopentylethyl)pyrrolidine is a substituted pyrrolidine scaffold (C11H21N, MW 167.29) characterized by a cyclopentylethyl group at the 2-position . The compound is a versatile secondary amine building block, with the hydrochloride salt form (CAS 1421602-09-6) offering enhanced water solubility and stability for aqueous formulations . Predicted physicochemical properties include a boiling point of 233.2±8.0 °C, a LogP of 3.42, and a density of 0.9±0.1 g/cm³ . It is commercially available at research-grade purity (≥95%) for use in medicinal chemistry and organic synthesis .

Free base (liquid) – organic synthesis building block, research-grade purity
Hydrochloride salt (solid) – enhanced aqueous solubility for biological assay buffers

Technical Justification: Why 2-(2-Cyclopentylethyl)pyrrolidine Cannot Be Swapped with Other 2-Alkylpyrrolidines


Direct substitution of 2-(2-cyclopentylethyl)pyrrolidine with a close analog, such as the cyclohexyl or phenyl ethyl derivative, is not scientifically valid without re-optimization of synthetic and assay conditions. The cyclopentyl moiety provides a distinct balance of lipophilicity (LogP 3.42) and molecular volume (187.1 cm³) compared to its cyclohexyl (LogP 3.98, 204.8 cm³) or phenyl (LogP 3.64, 190.5 cm³) counterparts . These differences result in a 17.8 °C lower boiling point than the cyclohexyl analog, significantly altering purification requirements . In biological systems, the cyclopentyl group's unique steric and electronic profile is known to yield divergent receptor binding kinetics and metabolic stability compared to larger or more planar ring systems, as evidenced by class-level structure-activity relationship (SAR) data in related pyrrolidine programs [1].

Target: 2-(2-Cyclopentylethyl)pyrrolidine
Cyclohexyl analog
Phenyl analog
Lower boiling point may simplify vacuum distillation
Higher boiling point may require harsher conditions
Intermediate boiling point context
LogP 3.42 may support CNS permeability profiling
LogP 3.98 may increase lipophilicity-driven liabilities
LogP 2.80 may reduce passive BBB permeability
Distinct steric profile for SAR exploration
Larger ring may alter binding pocket fit
Planar ring may alter π-stacking interactions

Quantitative Differentiation Guide: 2-(2-Cyclopentylethyl)pyrrolidine vs. Closest Analogs


Head-to-Head Volatility Comparison: Lower Boiling Point vs. Cyclohexyl Analog Enables Milder Purification

2-(2-Cyclopentylethyl)pyrrolidine exhibits a predicted boiling point of 233.2±8.0 °C at 760 mmHg, which is 17.8 °C lower than that of its direct analog, 2-(2-cyclohexylethyl)pyrrolidine (251.0±8.0 °C) . This significant difference, driven by the cyclopentyl group's smaller molecular volume and reduced van der Waals interactions, directly impacts purification and handling during synthesis .

Boiling Point Advantage
Data to verify
233.2±8.0 °C vs 251.0±8.0 °C (17.8 °C lower)
Supports milder vacuum distillation
Predicted; experimental verification recommended
Process Chemistry Purification Volatility

Lipophilicity & Volume Differentiation: Optimized LogP for Blood-Brain Barrier Penetration Potential

The predicted LogP of 2-(2-cyclopentylethyl)pyrrolidine is 3.42, which falls between the more lipophilic cyclohexyl analog (LogP 3.98) and the less lipophilic phenyl analog (LogP 2.80) . This intermediate value is within the optimal range (LogP 2-4) for passive blood-brain barrier (BBB) penetration, a critical parameter for CNS drug discovery programs . The compound's molar volume (187.1 cm³) is also intermediate, providing a unique steric profile for target binding pockets .

Lipophilicity Profile
Data to verify
LogP 3.42 (target) vs 3.98 / 2.80; Molar volume 187.1 cm³
Intermediate LogP may align with CNS property space
Predicted; validate in permeability assays
Medicinal Chemistry CNS Drug Design Lipophilicity

Hydrochloride Salt Advantage: Defined Stoichiometry and Enhanced Aqueous Solubility for Biological Assays

The hydrochloride salt of 2-(2-cyclopentylethyl)pyrrolidine (CAS 1421602-09-6) is a well-defined, single-component solid with a molecular weight of 203.75 g/mol and a purity of ≥95% . In contrast, the free base (CAS 383127-37-5) is a liquid at room temperature with lower handling convenience. The salt form offers predictable solubility in aqueous buffers (e.g., >10 mg/mL in water, based on class properties of similar pyrrolidine hydrochlorides) , whereas the free base's water solubility is estimated at 316.1 mg/L based on its LogP [1].

Salt Form Solubility
Data to verify
HCl salt >10 mg/mL (est.) vs free base 316.1 mg/L
>30× solubility increase supports aqueous assay use
Class-level estimate; confirm experimentally
Formulation Bioavailability Salt Selection

SAR-Driven Target Engagement: Class-Level Evidence for CCR5 Antagonist Activity

While direct, head-to-head quantitative binding data for 2-(2-cyclopentylethyl)pyrrolidine at CCR5 is not publicly available, preliminary pharmacological screening indicates its utility as a CCR5 antagonist [1]. This aligns with a well-established class of pyrrolidine-based CCR5 modulators, where 2-alkyl substitutions profoundly impact potency. For example, in related series, IC50 values for CCR5 antagonism range from 0.1 nM to 4.6 µM depending on the exact substitution pattern [2][3]. The cyclopentylethyl moiety is hypothesized to occupy a key hydrophobic pocket in the CCR5 binding site, a feature distinct from simpler alkyl or aryl substitutions [1].

CCR5 Antagonist Potential
Class-level
Qualitative antagonist; class IC50: 0.1–4600 nM
May serve as scaffold for CCR5 SAR studies
Direct binding and functional data needed
Immunology HIV Research GPCR Antagonism

Recommended Applications for 2-(2-Cyclopentylethyl)pyrrolidine Based on Evidence


Process Development: Milder Vacuum Distillation for High-Yield Purification

The 17.8 °C lower boiling point of 2-(2-cyclopentylethyl)pyrrolidine relative to its cyclohexyl analog enables its purification via vacuum distillation at significantly lower temperatures . This is a critical advantage for process chemists scaling up syntheses of thermally sensitive molecules, as it minimizes decomposition and side-product formation, leading to higher yields and purities of the desired intermediate or final compound.

CNS Drug Discovery: A Balanced Lipophilic Scaffold for Optimizing BBB Penetration

With a predicted LogP of 3.42, this compound resides in the sweet spot for designing CNS-penetrant drugs . Researchers can utilize this scaffold to build focused compound libraries where the cyclopentyl group provides a favorable balance between passive permeability and solubility, reducing the need for extensive property optimization seen with more lipophilic (e.g., cyclohexyl) or less lipophilic (e.g., phenyl) alternatives [1]. This can accelerate hit-to-lead timelines in programs for neurological disorders.

High-Throughput Biological Screening: Use of the Hydrochloride Salt for Direct Aqueous Assay

The hydrochloride salt form offers a 30-fold or greater increase in aqueous solubility compared to the free base, allowing for the preparation of concentrated stock solutions directly in assay buffers . This eliminates the need for DMSO, which can interfere with certain biochemical assays and cell-based readouts, thereby improving data quality and reproducibility in high-throughput screening campaigns for target identification or lead optimization .

Immunology & Infectious Disease Research: Initiation of CCR5 Antagonist SAR Studies

Given the class-level evidence for CCR5 antagonism, this compound serves as a viable starting point for medicinal chemistry efforts aimed at developing new treatments for HIV, asthma, or rheumatoid arthritis . The cyclopentylethyl moiety offers a unique steric and electronic handle for exploring SAR around the receptor's hydrophobic binding pocket, potentially leading to novel chemotypes with improved potency and selectivity profiles compared to existing pyrrolidine-based CCR5 antagonists .

Application
Selection Property
Validation Focus
Purification process research
Lower boiling point may support milder distillation
Distillation yield and purity optimization
CNS physicochemical profiling
Intermediate LogP may align with BBB permeability property space
Brain-to-plasma ratio in model systems
High-throughput screening research
Salt form enables direct aqueous solubility
DMSO-free assay artifact reduction
CCR5 pharmacology research
Class-level CCR5 antagonist scaffold
Potency and selectivity in CCR5 binding assays

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